![molecular formula C22H21N3O6S2 B2808784 Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate CAS No. 361173-42-4](/img/structure/B2808784.png)
Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate
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Description
Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Scientific Research Applications
- Compounds with a piperidin-4-one nucleus, such as this one, have demonstrated antiviral properties . Researchers have explored its effectiveness against specific viruses, aiming to develop novel antiviral agents.
- Investigations into the antitumor properties of this compound have revealed promising results . It may inhibit tumor growth or exhibit cytotoxic effects on cancer cells.
- Piperidin-4-one derivatives have been studied for their CNS stimulant activity . Researchers explore their potential as cognitive enhancers or treatments for neurological disorders.
- Some studies have investigated the analgesic effects of similar compounds . Understanding its pain-relieving mechanisms could lead to the development of new analgesics.
- The compound’s structural features make it an interesting candidate for anticancer research . Scientists explore its interactions with cancer cells and potential therapeutic applications.
- Piperidin-4-one derivatives, including this compound, have shown antimicrobial properties . Researchers investigate their efficacy against bacteria, fungi, and other pathogens.
Antiviral Activity
Antitumor Potential
Central Nervous System (CNS) Stimulation
Analgesic Properties
Anticancer Research
Antimicrobial Activity
properties
IUPAC Name |
methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-30-21(27)17-4-2-15(3-5-17)19-14-32-22(23-19)24-20(26)16-6-8-18(9-7-16)33(28,29)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVGPHRPVXZPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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